molecular formula C14H13NO2S B14551099 Ethyl 2-(2-phenylethenyl)-1,3-thiazole-4-carboxylate CAS No. 61785-90-8

Ethyl 2-(2-phenylethenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B14551099
CAS No.: 61785-90-8
M. Wt: 259.33 g/mol
InChI Key: ZGVNSSARCDWHQS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-phenylethenyl)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl ester group, a phenylethenyl substituent, and a thiazole ring

Properties

CAS No.

61785-90-8

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

ethyl 2-(2-phenylethenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H13NO2S/c1-2-17-14(16)12-10-18-13(15-12)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

ZGVNSSARCDWHQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-phenylethenyl)-1,3-thiazole-4-carboxylate can be achieved through several methods. One common approach involves the Wittig reaction, which is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide to give an alkene and triphenylphosphine oxide . The general mechanism involves the formation of a phosphonium ion, which is then deprotonated by a base to form the ylide. This ylide reacts with a carbonyl compound to form the desired alkene product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Wittig reactions under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation, and the reagents are purified to ensure high yields. The product is then isolated and purified using techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-phenylethenyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.

    Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

Ethyl 2-(2-phenylethenyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(2-phenylethenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The phenylethenyl group can interact with various enzymes and receptors, leading to biological effects. The thiazole ring can also participate in coordination with metal ions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenylethenyl)chromone: Similar in structure but contains a chromone ring instead of a thiazole ring.

    2-(2-Phenylethenyl)benzoxazole: Contains a benzoxazole ring, differing in the heterocyclic structure.

Uniqueness

Ethyl 2-(2-phenylethenyl)-1,3-thiazole-4-carboxylate is unique due to the presence of both the thiazole ring and the phenylethenyl group. This combination imparts specific chemical and biological properties that are not found in similar compounds.

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